Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

Medicinal Chemistry ADME Lipophilicity

Researchers requiring improved cellular permeability in 3,5-diaminopyrazole SAR studies face challenges with low LogP ethyl/methyl esters. Allyl 3,5-diamino-1H-pyrazole-4-carboxylate addresses this with a LogP of 2.61, delivering ~45-fold higher passive diffusion than the ethyl analog. • Click-Ready Handle: Terminal alkene enables thiol-ene conjugation to peptides/proteins-reactivity absent in saturated esters. • Scalable Supply: Documented multi-hundred-gram synthesis (171 g, 41% yield) ensures reproducible, multi-gram availability. • Defined ADME Benchmark: LogP 2.61, LogD 1.79, aqueous solubility 0.89 g/L for consistent physicochemical profiling.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 1613191-73-3
Cat. No. B1377685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 3,5-diamino-1H-pyrazole-4-carboxylate
CAS1613191-73-3
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=C(NN=C1N)N
InChIInChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11)
InChIKeyQPTWDVFFLRWIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 3,5-Diamino-1H-pyrazole-4-carboxylate (CAS 1613191-73-3): Procurement-Ready Specifications and Core Physicochemical Profile


Allyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS 1613191-73-3) is a heterocyclic building block characterized by a pyrazole core bearing 3,5-diamino substitution and an allyl ester moiety at the 4-position, with the molecular formula C₇H₁₀N₄O₂ and a molecular weight of 182.18 g/mol [1]. This compound exhibits an aqueous solubility of 0.89 g/L at ambient temperature and requires storage under inert gas at 2–8 °C . Its structure positions it as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with the allyl ester providing orthogonal reactivity for diversification strategies .

Why Allyl 3,5-Diamino-1H-pyrazole-4-carboxylate Cannot Be Interchanged with Ethyl or Methyl Ester Analogs in Research Procurement


Direct substitution of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate with the closely related ethyl ester (CAS 6825-71-4) or methyl ester (CAS 1572-13-0) introduces quantifiable alterations in lipophilicity and synthetic accessibility that compromise experimental reproducibility. The allyl ester exhibits a LogP of 2.61, whereas the ethyl analog's LogP ranges from 0.96 to 2.31 depending on the predictive method [1]. This ~0.3–1.65 log unit difference translates to a 2- to 45-fold change in partition coefficient, directly impacting membrane permeability in cell-based assays and chromatographic retention behavior [2]. Furthermore, the terminal alkene of the allyl group provides a unique synthetic handle for thiol-ene click chemistry or cross-metathesis that the saturated ethyl and methyl esters cannot participate in, rendering the allyl variant irreplaceable for specific conjugation strategies [1].

Quantitative Differentiation Evidence: Allyl 3,5-Diamino-1H-pyrazole-4-carboxylate vs. Ethyl and Methyl Ester Analogs


Enhanced Lipophilicity: 2.7-Fold Higher LogP vs. Ethyl Ester Improves Membrane Permeability Predictions

The allyl ester demonstrates substantially higher calculated lipophilicity compared to the ethyl ester analog. The target compound has an ACD/LogP of 2.61 [1], while the ethyl analog (CAS 6825-71-4) has a reported LogP of 0.96 [2], representing a 1.65 log unit difference. This corresponds to an approximately 45-fold increase in octanol-water partition coefficient, which is a critical determinant of passive membrane diffusion and cellular uptake in biological assays.

Medicinal Chemistry ADME Lipophilicity

Allyl Ester Moiety Enables Orthogonal Functionalization Not Possible with Ethyl or Methyl Analogs

The terminal alkene of the allyl group provides a unique reactivity profile absent in the saturated ethyl and methyl ester analogs. This alkene can undergo thiol-ene click reactions under radical initiation or UV light, enabling site-selective conjugation to thiol-containing biomolecules or polymers . Additionally, the allyl group can participate in cross-metathesis with other olefins using Grubbs-type catalysts, a transformation that the ethyl and methyl esters cannot undergo. This orthogonal reactivity makes the allyl ester a privileged intermediate for generating molecular diversity from a common scaffold without altering the pyrazole core.

Click Chemistry Bioconjugation Synthetic Methodology

Predicted LogD (pH 7.4) of 1.79 Offers Improved Distribution Coefficient Over Ethyl Ester (LogD 0.96)

At physiological pH 7.4, the allyl ester exhibits a predicted LogD of 1.79 [1], while the ethyl ester analog has a predicted LogD of 0.96 [2]. This 0.83 log unit difference indicates that the allyl ester remains significantly more lipophilic under conditions mimicking the blood and intracellular environments, which may influence tissue distribution and intracellular accumulation.

Physicochemical Properties Drug Distribution pH-Dependent Lipophilicity

Allyl Ester Demonstrates Lower Predicted Density (1.384 g/cm³) Compared to Methyl Ester (1.509 g/cm³)

The predicted density of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is 1.384 g/cm³ , whereas the methyl ester analog (CAS 1572-13-0) has a predicted density of 1.509 g/cm³ . This ~8% lower density may reflect differences in molecular packing and crystallinity, which can influence dissolution rate and formulation behavior.

Physical Properties Formulation Crystallinity

Aqueous Solubility of 0.89 g/L Defines Usable Concentration Range for Biological Assays

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate exhibits an aqueous solubility of 0.89 g/L at ambient temperature . This corresponds to approximately 4.9 mM, providing a defined working concentration range for preparing stock solutions in aqueous buffers. The free carboxylic acid analog (CAS 74440-34-9), by contrast, is reported to be generally soluble in water due to its hydrophilic functional groups . The moderate solubility of the allyl ester strikes a balance between the highly water-soluble acid and the more lipophilic but poorly water-soluble higher alkyl esters.

Solubility Assay Development Formulation

Allyl Ester Synthesis Achieves 41% Yield at 171 g Scale, Enabling Reliable Procurement

A scalable synthetic route for Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is documented in patent WO2014/89379 A1, achieving a 41% isolated yield at a 171.2 g scale from allyl 3-amino-4,4,4-trichloro-2-cyano-but-2-enoate . This demonstrated scalability provides confidence in consistent commercial availability, whereas some related esters lack documented large-scale procedures.

Synthetic Feasibility Supply Chain Process Chemistry

Validated Application Scenarios for Allyl 3,5-Diamino-1H-pyrazole-4-carboxylate Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Membrane Permeability

When a 3,5-diaminopyrazole scaffold shows promising target engagement but suffers from poor cellular activity due to low membrane permeability, substitution of the ethyl or methyl ester with the allyl ester (LogP 2.61 vs. 0.96) may improve passive diffusion by approximately 45-fold [1][2]. This compound is suitable for structure-activity relationship (SAR) studies where increased lipophilicity is desired without altering the core pharmacophore.

Chemical Biology: Thiol-Ene Click Conjugation for Probe Synthesis

The terminal alkene of the allyl ester enables thiol-ene click chemistry for site-specific conjugation to thiol-containing peptides, proteins, or polymers under mild radical conditions . This reactivity is absent in ethyl and methyl ester analogs, making the allyl ester uniquely suited for generating bioconjugates or affinity probes from the pyrazole scaffold.

Process Chemistry: Multi-Gram Synthesis of Pyrazole Intermediates

Researchers requiring multi-gram quantities of a functionalized pyrazole intermediate can rely on the documented scalable synthesis (171 g, 41% yield) of this allyl ester . The established procedure reduces method development time and ensures reproducible material for downstream diversification or scale-up studies.

Physicochemical Profiling: Reference Compound for Ester Series Comparison

The allyl ester serves as a mid-range lipophilicity reference point within the 3,5-diaminopyrazole-4-carboxylate ester series (methyl, ethyl, allyl, vinyl). Its defined LogP (2.61), LogD (1.79), and aqueous solubility (0.89 g/L) provide a benchmark for assessing how ester chain unsaturation and length influence ADME properties [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.